molecular formula C7H7ClN2O4S B085541 Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- CAS No. 137-48-4

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

Cat. No. B085541
Key on ui cas rn: 137-48-4
M. Wt: 250.66 g/mol
InChI Key: UMNGEAKUUOJPAX-UHFFFAOYSA-N
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Patent
US08859571B2

Procedure details

A solution of 4-chloro-N-methyl-3-nitrobenzenesulfonamide (6.35 g, 25.3 mmol) in EtOH (150 mL) and water (50.0 mL) was treated with iron (14.15 g, 253 mmol) and NH4Cl (13.55 g, 253 mmol) and heated at 90° C. for 4 hours before being cooled and filtered through celite. The filter cake was washed with EtOAc and the combined filtrate was filtered again to remove precipitated NH4Cl before being concentrated. The resulting crude material was partitioned between 350 ml EtOAc and 50 ml saturated aqueous NaHCO3. The organic layer was washed with brine, dried over MgSO4, concentrated and subjected to flash column chromatography (330 g silica gel, 0-15% EtOAc/DCM) to afford 3-amino-4-chloro-N-methylbenzenesulfonamide (5.60 g, 100%) as a light yellow crystalline solid. 1H NMR (400 MHz, MeOD) δ ppm 7.39 (d, J=8.28 Hz, 1 H), 7.27 (d, J=2.26 Hz, 1 H), 7.03 (dd, J=8.28, 2.26 Hz, 1 H), 2.54 (s, 3 H). MS 221.0 (M+H+).
Quantity
6.35 g
Type
reactant
Reaction Step One
Name
Quantity
13.55 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
14.15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH3:12])(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:13]([O-])=O.[NH4+].[Cl-]>CCO.O.[Fe]>[NH2:13][C:3]1[CH:4]=[C:5]([S:8]([NH:11][CH3:12])(=[O:9])=[O:10])[CH:6]=[CH:7][C:2]=1[Cl:1] |f:1.2|

Inputs

Step One
Name
Quantity
6.35 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-]
Name
Quantity
13.55 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
14.15 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The filter cake was washed with EtOAc
FILTRATION
Type
FILTRATION
Details
the combined filtrate was filtered again
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated NH4Cl
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude material was partitioned between 350 ml EtOAc and 50 ml saturated aqueous NaHCO3
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1Cl)S(=O)(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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